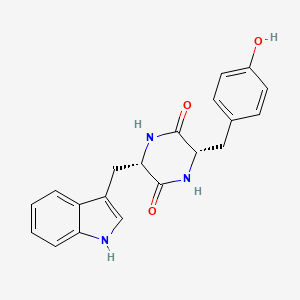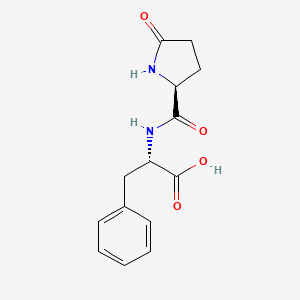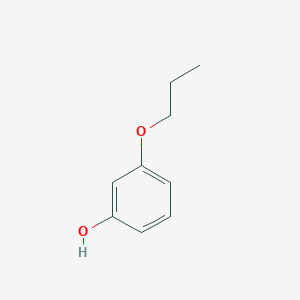
3-丙氧基苯酚
描述
3-Propoxyphenol is a chemical compound with the molecular formula C9H12O2 . It is also known by other names such as Phenol, 3-propoxy-, m-propoxyphenol, and 3-(n-propoxy)phenol .
Molecular Structure Analysis
The molecular structure of 3-Propoxyphenol consists of 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for 3-Propoxyphenol is 1S/C9H12O2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,10H,2,6H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Propoxyphenol are not available, phenolic compounds in general are known to undergo a variety of chemical reactions. They are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
Physical And Chemical Properties Analysis
3-Propoxyphenol has a molecular weight of 152.19 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 256.5±0.0 °C at 760 mmHg, and a flash point of 126.6±4.8 °C . It also has a molar refractivity of 44.1±0.3 cm³ .
科学研究应用
1. 环境化学和大气科学
- 大气反应性: 对类似槲皮素(2,6-二甲氧基苯酚)这样的化合物进行研究,该化合物在结构上与3-丙氧基苯酚相关,旨在了解它们在大气中的反应性。Lauraguais等人(2012年)的研究考察了槲皮素与羟基自由基的反应速率及其对二次有机气溶胶形成的影响,这对于理解大气化学和污染动态至关重要(Lauraguais et al., 2012)。
2. 有机化学和材料科学
- 配体化学: 在金团簇形成的研究中,三苯基膦(PPh(3))被用作配体,它在结构上与3-丙氧基苯酚相关,用于单分子保护团簇(MPCs)的合成。Pettibone和Hudgens(2011年)的研究有助于理解类似3-丙氧基苯酚如何在纳米颗粒合成和材料科学中使用(Pettibone & Hudgens, 2011)。
3. 制药和医学研究
- 麻醉和神经保护: 异丙酚(2,6-二异丙基苯酚),与3-丙氧基苯酚在结构上相似,被用作麻醉剂。Kotani等人(2008年)的研究探讨了其神经保护性能,这对于理解类似化合物如3-丙氧基苯酚在医学应用中的影响可能是相关的(Kotani et al., 2008)。
4. 化学工程和催化
- 催化应用: 在化学工程领域,Hao等人(2019年)对基于多酸盐的离子液体催化剂的研究表明,具有酚基团的化合物,类似于3-丙氧基苯酚,可用于催化氧化脱硫等过程(Hao et al., 2019)。
作用机制
Target of Action
It’s worth noting that phenolic compounds, which 3-propoxyphenol is a derivative of, are known to interact with a variety of cellular targets, including enzymes and cell membrane receptors .
Mode of Action
Phenolic compounds are known to exert their effects through various mechanisms, such as antioxidant activity, enzyme inhibition, and interaction with cell signaling pathways .
Biochemical Pathways
Phenolic compounds are known to interact with multiple biochemical pathways, influencing cellular processes such as inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
Polyphenols, a group that includes 3-propoxyphenol, are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and anticancer activities .
Action Environment
The action, efficacy, and stability of 3-Propoxyphenol can be influenced by various environmental factors. For example, the compound’s solubility and stability can be affected by pH and temperature. Additionally, the presence of other compounds can influence its absorption and metabolism .
安全和危害
3-Propoxyphenol may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
生化分析
Biochemical Properties
3-Propoxyphenol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme phenylalanine ammonia-lyase (PAL), which is involved in the phenylpropanoid biosynthetic pathway. This interaction leads to the formation of various phenolic compounds that are crucial for plant defense mechanisms . Additionally, 3-Propoxyphenol has been shown to form stable ion pairs at physiological pH, which can be quantified using chromatography techniques .
Cellular Effects
3-Propoxyphenol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of nuclear factor kappa B (NF-κB) and antioxidant response element/Nrf2 transcription systems, which are important regulators of inflammation and oxidative stress . This modulation can lead to changes in the expression of genes involved in these pathways, thereby affecting cellular functions such as proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, 3-Propoxyphenol exerts its effects through binding interactions with specific biomolecules. It has a high affinity for hydrocarbons, which contributes to its thermal stability and high yield in biochemical reactions . The compound can also inhibit or activate enzymes involved in various metabolic pathways, leading to changes in gene expression and cellular responses. For example, its interaction with PAL results in the production of phenolic compounds that play a role in plant defense .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Propoxyphenol can change over time due to its stability and degradation properties. The compound has a half-life of approximately 29.56 days in model river conditions and 326.8 days in model lake conditions . These temporal effects can influence long-term cellular functions observed in in vitro or in vivo studies. For instance, prolonged exposure to 3-Propoxyphenol may lead to sustained modulation of inflammatory and oxidative stress pathways .
Dosage Effects in Animal Models
The effects of 3-Propoxyphenol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as antioxidant and anti-inflammatory properties. At high doses, it can lead to toxic or adverse effects, including oxidative damage to cellular DNA . Threshold effects have been observed, where the compound’s impact on cellular functions becomes more pronounced at higher concentrations.
Metabolic Pathways
3-Propoxyphenol is involved in various metabolic pathways, including the phenylpropanoid biosynthetic pathway. It interacts with enzymes such as PAL and other cofactors that facilitate the conversion of phenylalanine to phenolic compounds . These interactions can affect metabolic flux and metabolite levels, leading to changes in the production of secondary metabolites that play a role in plant defense and stress responses.
Transport and Distribution
Within cells and tissues, 3-Propoxyphenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation in different cellular compartments . For example, the compound’s affinity for hydrocarbons may facilitate its transport across cell membranes and its accumulation in lipid-rich regions.
Subcellular Localization
The subcellular localization of 3-Propoxyphenol can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization in the endoplasmic reticulum or mitochondria can influence its role in cellular metabolism and stress responses.
属性
IUPAC Name |
3-propoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,10H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMPIPSWQOGUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455689 | |
| Record name | 3-propoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16533-50-9 | |
| Record name | 3-propoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


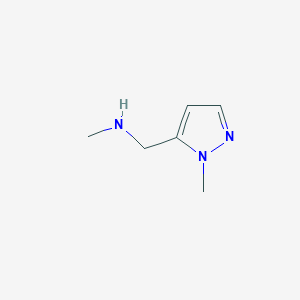



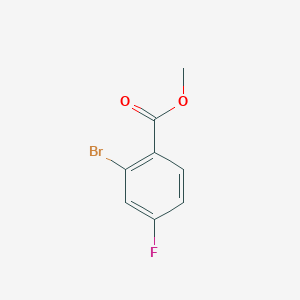
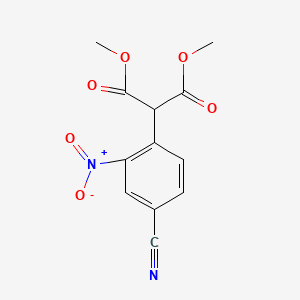
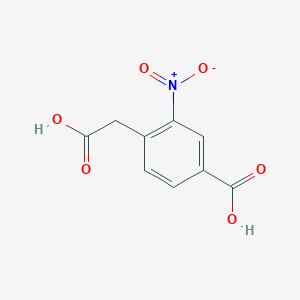
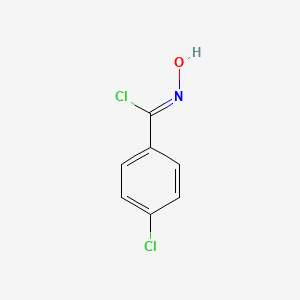
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1365544.png)


